molecular formula C13H9ClO2S B1295832 9H-fluorene-2-sulfonyl chloride CAS No. 13354-17-1

9H-fluorene-2-sulfonyl chloride

Cat. No. B1295832
CAS RN: 13354-17-1
M. Wt: 264.73 g/mol
InChI Key: OOCRPNTZVSMEIJ-UHFFFAOYSA-N
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Description

9H-fluorene-2-sulfonyl chloride is a chemical compound that is derived from fluorene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonyl group attached to the fluorene ring system, which can be further modified to create a variety of derivatives with potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of sulfonyl 9-fluorenylidenes, which are closely related to 9H-fluorene-2-sulfonyl chloride, has been achieved through a high-yield method involving a one-pot, three-step synthetic route. This process includes CuBr2-mediated α-bromination of o-arylacetophenone, followed by nucleophilic substitution with sodium sulfinate and a CuBr2-mediated intramolecular Friedel-Crafts cyclizative dehydration to form the desired sulfonyl fluorenyl compounds .

Molecular Structure Analysis

The molecular structure of 9H-fluorene-2-sulfonyl chloride and its derivatives can be studied using NMR spectroscopy. For instance, a series of 9-substituted 9-fluorenyl cations, which are structurally related to sulfonyl fluorene compounds, have been characterized by 1H and 13C NMR spectroscopy to understand their electronic and steric properties .

Chemical Reactions Analysis

The reactivity of fluorene derivatives can be explored through various chemical reactions. For example, di-9-fluorenyl sulfoxide, a compound related to 9H-fluorene-2-sulfonyl chloride, undergoes base-catalyzed decomposition to form sulfine and fluorene, demonstrating the potential for elimination reactions in fluorene chemistry . Additionally, the reactivity of sulfonyl fluorides and chlorides, which are relevant to the sulfonyl group in 9H-fluorene-2-sulfonyl chloride, has been compared in the synthesis of aliphatic sulfonamides, showing that sulfonyl fluorides can be more effective in certain cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene-based compounds can be tailored for specific applications. For instance, fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acid groups have been synthesized and characterized for their potential use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, which are desirable properties for such applications . Furthermore, the alkylation reactions of 9-fluorenyl sulfides and sulphones have been studied, providing insights into the reactivity and potential modifications of fluorene derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorenes

    An efficient method for synthesizing fluorenes involves tandem copper-catalyzed [3 + 2] cycloaddition and rhodium-catalyzed denitrogenative cyclization from 2-ethynylbiaryls and N-sulfonyl azides. This method produces N-tosylaminomethyl-substituted fluorenes (Seo et al., 2015).

  • Photoelectric Properties

    Different electron-withdrawing moieties, including 9H-fluorene derivatives, impact the general photoelectric properties of fluorene-based dimers. These compounds exhibit excellent thermal stability and potential applications in OLED devices (Yuan et al., 2020).

  • Polymer Applications

    Fluorene-based poly(arylene ether sulfone)s containing sulfonic acids have been developed as proton exchange membranes with high proton conductivity, showcasing their applicability in fuel cells (Wang et al., 2011).

Material Science and Optoelectronics

  • Host Materials for OLEDs

    Novel spiro[fluorene-9,9‘-thioxanthene] core-based compounds have been developed as host materials for thermally activated delayed fluorescence devices, indicating their utility in optoelectronics (Li et al., 2019).

  • Thermally Stable Polyimides

    Polyimides bearing pendent fluorene moieties have been synthesized, showing high thermal stability and potential for advanced technological applications (Rafiee & Golriz, 2014).

  • Fluorophores Development

    Synthesis of fluorene-containing derivatives has been explored for their potential in developing multifunctional fluorophores with large two-photon and excited-state absorption, useful in various scientific applications (Belfield et al., 2014).

Safety And Hazards

9H-fluorene-2-sulfonyl chloride may cause serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water .

properties

IUPAC Name

9H-fluorene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCRPNTZVSMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279336
Record name 9H-fluorene-2-sulfonyl chloride
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Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-2-sulfonyl chloride

CAS RN

13354-17-1
Record name 9H-Fluorene-2-sulfonyl chloride
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Record name 9H-Fluorene-2-sulfonyl chloride
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Record name Fluorene-2-sulfonyl chloride
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Record name 9H-fluorene-2-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nemati, R Hosseinzadeh, M Mohadjerani - Spectrochimica Acta Part A …, 2021 - Elsevier
A new colorimetric and fluorescent chemosensor for fluoride anion based on calix [4]arene bearing four sulfonamide-fluorenone subunits on the upper rim was conveniently synthesized…
Number of citations: 10 www.sciencedirect.com

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